![molecular formula C28H39N3O4 B2927362 N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-66-8](/img/structure/B2927362.png)
N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclododecyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as CDIM-8, is a small molecule compound that has been studied for its potential therapeutic applications. CDIM-8 is a derivative of the indole-2-carboxamide family of compounds, which have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
Synthesis and Analytical Characterization
Cyclopenta[c]pyridine Derivatives Synthesis : Ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate has been used in reactions leading to the synthesis of novel heterocyclic compounds, demonstrating the versatility of morpholine derivatives in organic synthesis (Dotsenko et al., 2008).
Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida and Aspergillus species, showcasing the potential of morpholine derivatives in developing new antifungal treatments (Bardiot et al., 2015).
Medicinal Chemistry Research
Bridged Bicyclic Morpholines as Building Blocks : The synthesis of bicyclic morpholine derivatives highlights their importance in medicinal chemistry for creating structurally complex and pharmacologically relevant compounds (Walker et al., 2012).
Cannabinoid Receptor Agonists : Conformationally restrained analogues of pravadoline, involving morpholine derivatives, have been studied for their activity on the cannabinoid receptor, indicating the utility of morpholine frameworks in the design of receptor-specific ligands (D'ambra et al., 1992).
Heterocyclic Compounds Synthesis
- Oxindole and Indole Spirocyclic Alkaloids : Advances in the synthesis of spirocyclic indoline natural products, including methods for creating spirocyclic chiral centers, demonstrate the role of morpholine derivatives in synthesizing complex natural products and pharmaceuticals (Trost & Brennan, 2009).
properties
IUPAC Name |
N-cyclododecyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c32-26(30-16-18-35-19-17-30)21-31-20-24(23-14-10-11-15-25(23)31)27(33)28(34)29-22-12-8-6-4-2-1-3-5-7-9-13-22/h10-11,14-15,20,22H,1-9,12-13,16-19,21H2,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJVTTZTOBTUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.